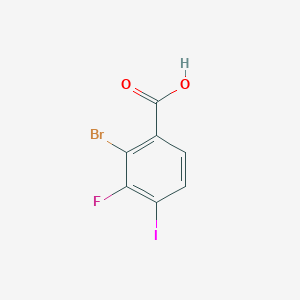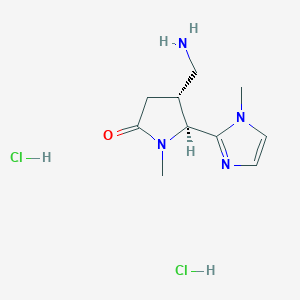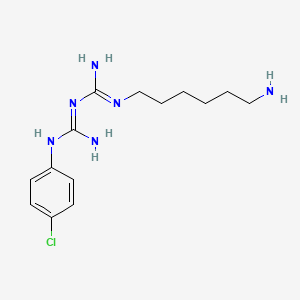
3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H4ClF6O4S. This compound is characterized by the presence of a trifluoromethoxy group and a trifluoromethanesulphonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 3-Chloro-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethoxy and trifluoromethanesulphonate groups.
Oxidation and Reduction: While less common, the phenyl ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic aromatic substitution reaction with an amine, the product would be an aniline derivative.
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the electron-withdrawing trifluoromethoxy and trifluoromethanesulphonate groups activate the phenyl ring towards nucleophilic attack. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(trifluoromethoxy)phenylamine: This compound has a similar structure but with an amine group instead of a trifluoromethanesulphonate group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of a trifluoromethanesulphonate group.
Uniqueness
3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties to the molecule. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H3ClF6O4S |
|---|---|
Molecular Weight |
344.62 g/mol |
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3ClF6O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H |
InChI Key |
LJQUENIOWSONKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)



![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)

![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)

![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)
